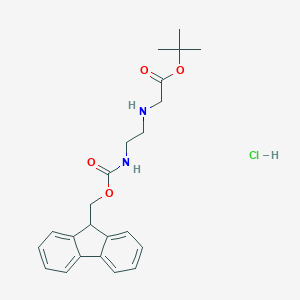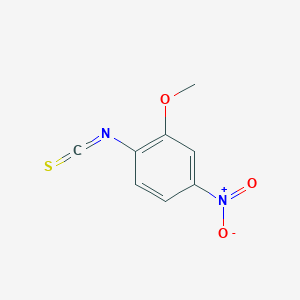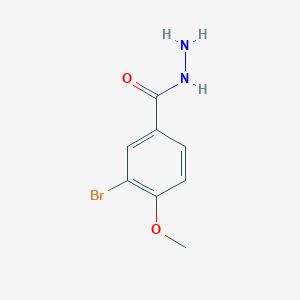
Acpt-I
Overview
Description
Scientific Research Applications
(1S,3R,4S)-1-Aminocyclopentane-1,2,4-tricarboxylic acid has diverse applications in scientific research. It is used in studies related to neuroprotection, as it has been shown to reduce glutamate release and protect neurons from excitotoxicity . In biology and medicine, it is investigated for its potential in treating conditions like epilepsy, anxiety, and Parkinson’s disease . Its role in modulating glutamatergic transmission makes it a valuable tool in understanding the mechanisms of various neurological disorders .
Mechanism of Action
Target of Action
Acpt-I, also known as (1S,3R,4S)-1-aminocyclopentane-1,2,4-tricarboxylic acid, is primarily an agonist of the group III metabotropic glutamate receptors (mGluRs) . These receptors are known to modulate glutamatergic transmission, making them potential targets for neuroprotective drugs .
Mode of Action
This compound interacts with its targets, the group III mGluRs, to reduce glutamatergic transmission by inhibiting glutamate release . This interaction and the resulting changes in glutamatergic transmission are believed to play a significant role in the neuroprotective potential of this compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the modulation of glutamatergic transmission. By acting as an agonist on group III mGluRs, this compound inhibits the release of glutamate, thereby reducing glutamatergic transmission . This mechanism is thought to play a key role in mediating the neuroprotective effect of this compound .
Pharmacokinetics
It’s known that this compound can be applied in different concentrations and times after exposure to kainate (ka), a neurotoxin . This suggests that this compound may have a flexible pharmacokinetic profile that allows it to be effective under different conditions and timings.
Result of Action
The action of this compound results in significant neuroprotective effects. In vitro and in vivo studies have shown that this compound can attenuate KA-induced LDH release, increase cell viability, and inhibit caspase-3 activity in both cortical and hippocampal cell cultures . Moreover, this compound has been found to prevent KA-induced neuronal damage in a dose-dependent manner .
Action Environment
It’s worth noting that the neuroprotective effects of this compound have been observed in both in vitro and in vivo environments, suggesting that it may be effective in a variety of biological contexts .
Future Directions
Biochemical Analysis
Biochemical Properties
Acpt-I plays a crucial role in biochemical reactions by interacting with group III metabotropic glutamate receptors (mGluRs), particularly mGluR4a and mGluR8 . These receptors are involved in reducing glutamatergic transmission by inhibiting glutamate release . This compound’s interaction with these receptors leads to a decrease in excitotoxicity, which is a major contributor to neuronal damage in various neurodegenerative conditions . The compound’s neuroprotective effects are mediated through its ability to inhibit caspase-3 activity and reduce lactate dehydrogenase (LDH) release in neuronal cell cultures .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In primary neuronal cell cultures, this compound has been shown to increase cell viability and inhibit caspase-3 activity, thereby reducing cell death . The compound also diminishes glutamate release in the hippocampus, which is crucial for preventing excitotoxicity . Additionally, this compound influences cell signaling pathways by modulating the activity of group III mGluRs, leading to neuroprotective outcomes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to group III mGluRs, specifically mGluR4a and mGluR8 . This binding inhibits the release of glutamate, thereby reducing excitotoxicity . This compound’s neuroprotective effects are also mediated through the inhibition of caspase-3 activity and reduction of LDH release in neuronal cells . Furthermore, this compound’s interaction with these receptors leads to the modulation of downstream signaling pathways, contributing to its neuroprotective and anticonvulsant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function . Studies have shown that this compound can significantly attenuate kainate-induced neuronal damage when administered 30 minutes to 3 hours after exposure . The neuroprotective effects of this compound are dose-, time-, and structure-dependent, highlighting the importance of optimizing its administration for maximum efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In vivo studies have demonstrated that this compound can prevent kainate-induced neuronal damage in a dose-dependent manner . Higher doses of this compound have been shown to significantly reduce the size of neuronal degeneration in the hippocampus . It is essential to monitor for potential toxic or adverse effects at high doses to ensure the compound’s safety and efficacy .
Metabolic Pathways
This compound is involved in metabolic pathways that modulate glutamatergic transmission. The compound interacts with group III mGluRs, leading to the inhibition of glutamate release . This interaction plays a crucial role in reducing excitotoxicity and promoting neuroprotection . Additionally, this compound’s effects on metabolic flux and metabolite levels are essential for understanding its overall impact on cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are critical for its neuroprotective effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its neuroprotective effects at the appropriate sites within the cell . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanism of action .
Preparation Methods
The synthesis of (1S,3R,4S)-1-aminocyclopentane-1,2,4-tricarboxylic acid involves the use of 1,3-diazaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,4-dioxo- as a starting material . The reaction conditions and specific steps for the synthesis are detailed in chemical literature, but generally involve multiple steps of chemical reactions including protection and deprotection of functional groups, as well as purification processes to obtain the final product in high purity.
Chemical Reactions Analysis
(1S,3R,4S)-1-Aminocyclopentane-1,2,4-tricarboxylic acid undergoes various chemical reactions, primarily involving its functional groups. It can participate in oxidation and reduction reactions, as well as substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
(1S,3R,4S)-1-Aminocyclopentane-1,2,4-tricarboxylic acid is unique among group III metabotropic glutamate receptor agonists due to its specific binding affinity and efficacy . Similar compounds include (RS)-alpha-cyclopropyl-4-phosphonophenyl glycine and other group III mGlu receptor agonists . (1S,3R,4S)-1-aminocyclopentane-1,2,4-tricarboxylic acid stands out for its potent neuroprotective effects and its ability to modulate glutamatergic transmission in a dose-dependent manner .
Properties
IUPAC Name |
(1R,2S)-4-aminocyclopentane-1,2,4-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO6/c9-8(7(14)15)1-3(5(10)11)4(2-8)6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t3-,4+,8? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIKTBTNCSGJS-OBLUMXEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC1(C(=O)O)N)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CC1(C(=O)O)N)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)












![1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B63385.png)
